4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one

Cross-coupling Sequential diversification Halogen selectivity

4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one (CAS 2375601-52-6) is a dual-halogenated heterocyclic building block belonging to the 2,7-naphthyridin-1(2H)-one family, a scaffold widely exploited in kinase inhibitor discovery. The compound possesses bromine at position 4 and chlorine at position 6 on the naphthyridinone core, yielding a molecular formula of C₈H₄BrClN₂O and a molecular weight of 259.49 g/mol.

Molecular Formula C8H4BrClN2O
Molecular Weight 259.49 g/mol
Cat. No. B13467439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one
Molecular FormulaC8H4BrClN2O
Molecular Weight259.49 g/mol
Structural Identifiers
SMILESC1=C2C(=CNC(=O)C2=CN=C1Cl)Br
InChIInChI=1S/C8H4BrClN2O/c9-6-3-12-8(13)5-2-11-7(10)1-4(5)6/h1-3H,(H,12,13)
InChIKeyLZPSGXLLPAGRRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one: Scaffold Identity and Procurement-Relevant Context


4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one (CAS 2375601-52-6) is a dual-halogenated heterocyclic building block belonging to the 2,7-naphthyridin-1(2H)-one family, a scaffold widely exploited in kinase inhibitor discovery [1]. The compound possesses bromine at position 4 and chlorine at position 6 on the naphthyridinone core, yielding a molecular formula of C₈H₄BrClN₂O and a molecular weight of 259.49 g/mol . Its predicted physicochemical profile includes a LogP of 2.339, a topological polar surface area (TPSA) of 45.75 Ų, and a computed density of 1.858 ± 0.06 g/cm³ . Commercial suppliers typically offer this compound at ≥98% purity with storage at 4°C .

Why 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one Cannot Be Replaced by Mono-Halogen or Dihalogen 2,7-Naphthyridinone Analogs


Generic substitution within the 2,7-naphthyridin-1(2H)-one series is not permissible because the combination of bromine and chlorine at specific positions dictates orthogonal reactivity in sequential cross-coupling, lipophilicity, and potential target-binding interactions. Mono-halogen analogs such as 4-bromo-2,7-naphthyridin-1(2H)-one (CAS 959558-27-1) or 6-chloro-2,7-naphthyridin-1(2H)-one (CAS 1260663-93-1) lack the second reactive handle required for stepwise diversification . Conversely, symmetric dihalogen variants (e.g., 4,6-dichloro or 4,6-dibromo) eliminate the chemoselectivity inherent to the Br/Cl pairing, forcing use of the same halogen for two sequential transformations and increasing the risk of unwanted side reactions [1]. The quantitative differentiation in properties such as LogP (2.339 vs. 0.176 for 6-chloro analog) and storage requirements further underscore that “in-class” does not equate to “interchangeable” .

Quantitative Differentiation Evidence: 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one vs. Closest Analogs


Orthogonal Halogen Reactivity: Br/Cl Pairing Enables Chemoselective Sequential Cross-Coupling Unattainable with All-Chloro or All-Bromo Analogs

The compound bears bromine at C4 and chlorine at C6, providing two electronically and sterically distinct handles for stepwise functionalization. In palladium- or cobalt-catalyzed cross-coupling reactions, the C–Br bond is significantly more reactive than the C–Cl bond under the same conditions, enabling selective mono-functionalization at position 4 without compromising the chlorine at position 6 . The symmetric 4,6-dichloro analog cannot undergo this orthogonal sequence without protecting group strategies or carefully tuned conditions; the 4,6-dibromo analog eliminates chemoselectivity entirely because both positions bear equally reactive C–Br bonds [1]. The 4-bromo analog retains the reactive C4 handle but is missing a second functionalizable halogen; the 6-chloro analog possesses only the less reactive C–Cl handle, limiting the scope of subsequent transformations . This orthogonal reactivity has been structurally exploited in the synthesis of polyfunctional naphthyridines via Co-catalyzed cross-coupling, where halogenated naphthyridines with mixed halogens demonstrated superior control over selectivity [1].

Cross-coupling Sequential diversification Halogen selectivity Medicinal chemistry building blocks

Lipophilicity Shift: LogP 2.339 vs. 0.176 (6-Chloro Analog) and 1.178 (4-Bromo Analog) Drives Differential Permeability and Protein Binding

The computed LogP of 4-bromo-6-chloro-2,7-naphthyridin-1(2H)-one is 2.339, which is 2.16 log units higher than the 6-chloro analog (LogP 0.176) and 1.16 log units higher than the 4-bromo analog (LogP 1.178) . This significant increase in lipophilicity arises from the additive effect of bromine and chlorine substitution on the aromatic core. In drug discovery, a LogP shift of >1 unit typically translates to substantial differences in membrane permeability, plasma protein binding, and metabolic clearance [1]. The target compound's LogP of 2.339 places it within an optimal range for oral bioavailability, whereas the more hydrophilic 6-chloro analog (LogP 0.176) may exhibit poor passive membrane permeation, and the 4-bromo analog (LogP 1.178) occupies an intermediate space [2]. All values are predicted (ALogPS or XLogP3) and should be validated experimentally.

Lipophilicity LogP Drug-likeness ADME prediction

Storage Condition Requirement: 4°C Long-Term Storage Differentiates This Compound from Room-Temperature-Stable Mono-Halogen Analogs

Supplier specifications indicate that 4-bromo-6-chloro-2,7-naphthyridin-1(2H)-one requires storage at 4°C for long-term stability, whereas the 4-bromo analog (CAS 959558-27-1) is stable at room temperature (sealed, dry conditions) and the 6-chloro analog is stored at 2–8°C under inert gas . The 4°C requirement for the target compound may reflect increased hydrolytic sensitivity of the C–Cl bond in the presence of the electron-withdrawing bromine substituent, or enhanced susceptibility to thermal decomposition due to the higher molecular weight and dihalogenation pattern. For procurement, this translates to cold-chain shipping considerations and freezer storage capacity, distinguishing the compound from analogs that can be stored on the bench . Purity retention under recommended storage conditions is specified as ≥98% .

Stability Storage condition Handling requirements Procurement logistics

Polar Surface Area and Rotatable Bond Profile: TPSA 45.75 Ų, Zero Rotatable Bonds Favor Target Binding Preorganization vs. N-Alkylated Analogs

The target compound has a TPSA of 45.75 Ų and zero rotatable bonds, indicative of a completely rigid, planar scaffold . In contrast, the 2-methyl analog (4-bromo-6-chloro-2-methyl-2,7-naphthyridin-1(2H)-one) introduces a methyl group on the lactam nitrogen, adding conformational degrees of freedom and increasing molecular weight without necessarily improving target-binding enthalpy . The absence of N-substitution preserves the NH hydrogen bond donor, which can serve as a critical anchor point for hinge-binding interactions in kinase targets [1]. Although no direct binding data comparing the target compound with its 2-methyl analog are publicly available, the principle that rigid scaffolds with strategically placed H-bond donors exhibit better ligand efficiency and selectivity is well-established in fragment-based drug discovery [1]. The TPSA of 45.75 is identical to the 4-bromo analog (Leyan value) and higher than the 6-chloro analog (41.79), offering a marginally improved polar surface for aqueous solubility without exceeding the 140 Ų threshold for oral bioavailability [2].

Polar surface area Ligand efficiency Conformational restriction 2-Methyl analog comparison

Commercial Purity Benchmark: ≥98% Specification Provides a Consistent Quality Gate Not Uniformly Available for All Analog Suppliers

Multiple vendors list 4-bromo-6-chloro-2,7-naphthyridin-1(2H)-one at ≥98% purity (Chemscene, CymitQuimica, Leyan) . By comparison, the 6-chloro analog is commonly supplied at 95% (CymitQuimica) or 97% (CalpacLab), and the 4-bromo analog is offered at 97% (Beyotime, CalpacLab) . While these differences may appear modest, a ≥98% specification reduces the burden of by-product formation in sensitive cross-coupling reactions where trace halogenated impurities can act as competing substrates. The tighter specification also minimizes lot-to-lot variability in biological screening cascades where compound integrity directly impacts data reproducibility [1]. The absence of an MDL number and limited toxicological data necessitate standard laboratory safety precautions .

Purity specification Quality control Reproducibility Procurement

Scaffold Context: The 2,7-Naphthyridin-1(2H)-one Core Is a Validated Kinase Hinge-Binding Motif, and the 4,6-Dihalogen Pattern Maps onto Patent-Exemplified Substitution Schemes

The 2,7-naphthyridin-1(2H)-one scaffold has been identified as a lead structure for c-Kit and VEGFR-2 kinase inhibitors, with 8-amino-substituted 2-phenyl derivatives showing potent activity [1]. Additionally, an 8-chloro-2-phenyl derivative was discovered as a selective MET/AXL kinase inhibitor [2]. While no published biological data specifically report the kinase inhibitory activity of 4-bromo-6-chloro-2,7-naphthyridin-1(2H)-one, its substitution pattern aligns with patent disclosures claiming MAP4K1 (HPK1) inhibitors containing halogenated naphthyridine cores [3]. The presence of the Br/Cl pair at positions 4 and 6 mirrors the halogenation strategies used in these patent families to tune selectivity and potency. This contextualizes the compound as a strategically positioned intermediate for exploring kinase selectivity profiles, rather than as a final bioactive entity.

Kinase inhibitor Patent exemplification Hinge-binding motif IP landscape

Highest-Value Application Scenarios for 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one Based on Evidence Differentiation


Sequential Diversification Library Synthesis via Orthogonal Cross-Coupling

The Br/Cl pairing enables a two-step diversification strategy: first, a Suzuki or Negishi coupling at C4 using the more reactive C–Br bond, followed by a second coupling at C6 (C–Cl) under more forcing conditions or with a different catalyst system. This sequential approach generates structurally diverse 4,6-disubstituted naphthyridinone libraries from a single building block, reducing synthetic steps and inventory burden compared to using two separate mono-halogen intermediates . The orthogonality has been demonstrated for halogenated naphthyridines under cobalt catalysis [1].

Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs Targeting c-Kit, VEGFR-2, MET, or MAP4K1

The 2,7-naphthyridin-1(2H)-one scaffold has validated hinge-binding activity against clinically relevant kinases . The 4-bromo-6-chloro derivative serves as a versatile precursor for introducing diverse substituents at positions 4 and 6 via cross-coupling, enabling rapid exploration of structure-activity relationships. Its LogP of 2.339 and TPSA of 45.75 Ų place it within favorable drug-like property space [1], and its substitution pattern maps onto patent-exemplified MAP4K1 inhibitor series [2].

Fragment-Based and Scaffold-Hopping Medicinal Chemistry Campaigns

As a rigid, planar scaffold with a single H-bond donor (NH) and zero rotatable bonds, the compound is well-suited for fragment elaboration or scaffold-hopping strategies where preorganization and hinge-binding are desired . The absence of N-alkylation preserves the key hydrogen-bond donor, differentiating it from 2-methyl analogs [1]. The compound's molecular weight (259.49) and predicted physicochemical profile support its use as a core scaffold for growing fragments into lead-like molecules [2].

Chemical Biology Tool Compound Development Requiring Defined Halogen Handles for Probe Conjugation

The distinct reactivity of bromine vs. chlorine allows sequential attachment of a biologically active moiety (e.g., affinity tag, fluorophore) and a target-binding pharmacophore to different positions on the naphthyridinone core. This enables the construction of bifunctional chemical probes for target engagement studies, chemoproteomics, or PROTAC design, where precise spatial orientation of the two functional elements is critical . The ≥98% commercial purity minimizes by-products that could compromise bioconjugation efficiency [1].

Quote Request

Request a Quote for 4-Bromo-6-chloro-2,7-naphthyridin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.